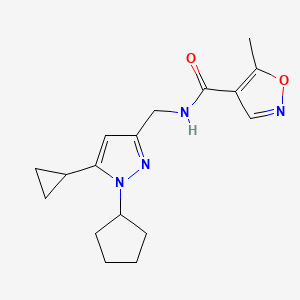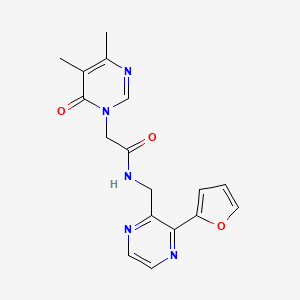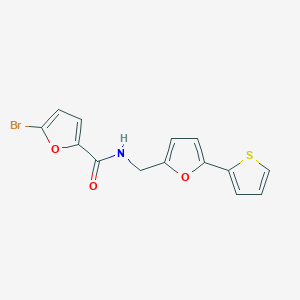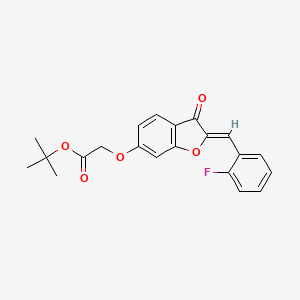![molecular formula C23H23N5O2S B2977988 N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-41-6](/img/structure/B2977988.png)
N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound that contains several functional groups and rings, including a 1,2,4-triazole ring and a thiazole ring . These types of compounds are often of interest in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring and a thiazole ring. The 1,2,4-triazole ring is a stable compound and acts as an isostere of amide, ester, and carboxylic acid . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The compound’s unique structure, combining a triazole ring with aromatic moieties, offers potential as a scaffold for drug development. Researchers can explore its interactions with biological targets, aiming to design novel pharmaceutical agents. Triazole derivatives have been associated with various biological effects, and this compound could serve as a starting point for designing bioactive molecules .
Antifungal and Antibacterial Agents
Given the presence of triazole and thiazole rings, this compound may exhibit antifungal and antibacterial properties. Researchers can investigate its efficacy against specific pathogens, potentially leading to the development of new therapeutic agents .
Herbicides and Pesticides
The 3-aryl-3-triazolylpropiophenone family, to which this compound belongs, has shown promise in fungicide, bactericide, and herbicide formulations. Its unique structure could contribute to effective pest control strategies .
Material Science
Beyond its biological applications, this compound may find utility in material science. Researchers can explore its physical properties, such as solubility, stability, and reactivity, for potential use in coatings, sensors, or other materials .
Catalysis and Organic Synthesis
Ionic organic solids, including 1,3-bis(carboxymethyl)imidazolium chloride, have been used as catalysts for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the compound . Researchers can further investigate its catalytic properties and explore other synthetic reactions .
Privileged Structures and Binding Studies
The stability and ability of nitrogen-containing heteroarenes to bind to “privileged structures” through hydrogen bonding make them valuable in medicinal chemistry. Researchers can study the compound’s interactions with target molecules, potentially uncovering new binding sites or pharmacophores .
Zukünftige Richtungen
The future directions for research on this compound could include further investigations on its synthesis, structure-activity relationship, and biological activities. It could also be interesting to explore its potential applications in medicine, given the known biological activities of compounds containing the 1,2,4-triazole and thiazole rings .
Eigenschaften
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(12-14)20-26-23-28(27-20)18(13-31-23)9-10-24-21(29)22(30)25-19-8-7-15(2)11-16(19)3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGWEVVXCIGDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocycloheptyl)carbamoyl]methyl acetate](/img/structure/B2977905.png)
![1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2977906.png)


![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)

![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)
![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)
